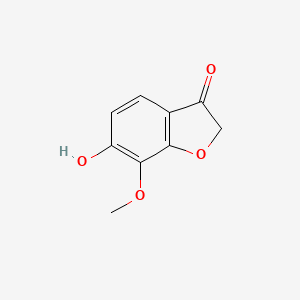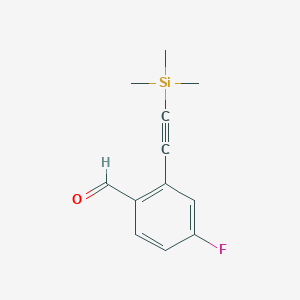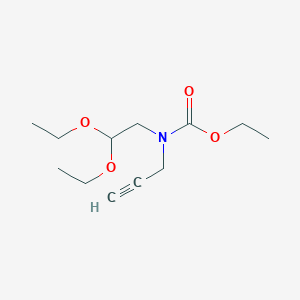
Carbamic acid, (2,2-diethoxyethyl)-2-propynyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (2,2-diethoxyethyl)-2-propynyl-, ethyl ester is a chemical compound with the molecular formula C10H17NO4 It is a derivative of carbamic acid, featuring a propynyl group and an ethyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2,2-diethoxyethyl)-2-propynyl-, ethyl ester typically involves the reaction of (2,2-diethoxyethyl)amine with propargyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethyl chloroformate to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (2,2-diethoxyethyl)-2-propynyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (2,2-diethoxyethyl)-2-propynyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of carbamic acid, (2,2-diethoxyethyl)-2-propynyl-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The propynyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with active sites of enzymes. This interaction can modulate the activity of the enzymes, resulting in various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamic acid, phenyl ester: Similar in structure but with a phenyl group instead of a propynyl group.
Carbamic acid, (2,2-diethoxyethyl)-, ethyl ester: Lacks the propynyl group, making it less reactive in certain chemical reactions.
Uniqueness
Carbamic acid, (2,2-diethoxyethyl)-2-propynyl-, ethyl ester is unique due to the presence of the propynyl group, which imparts distinct reactivity and potential for diverse applications. This structural feature differentiates it from other carbamic acid derivatives and enhances its utility in various scientific and industrial contexts.
Eigenschaften
CAS-Nummer |
475469-16-0 |
|---|---|
Molekularformel |
C12H21NO4 |
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
ethyl N-(2,2-diethoxyethyl)-N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C12H21NO4/c1-5-9-13(12(14)17-8-4)10-11(15-6-2)16-7-3/h1,11H,6-10H2,2-4H3 |
InChI-Schlüssel |
BCPPNABHQVQEMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CN(CC#C)C(=O)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



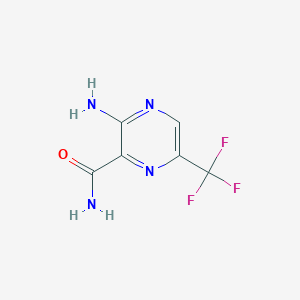
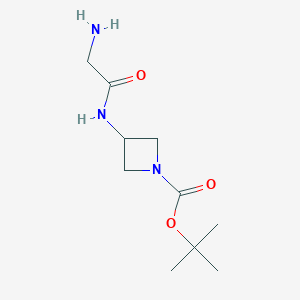
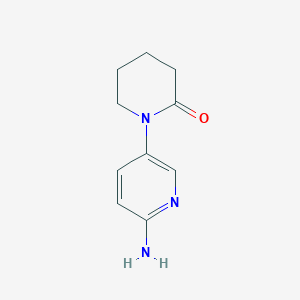
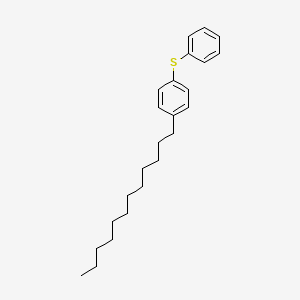
![N-{4-[(3r,4r,5s)-3-Amino-4-Hydroxy-5-Methylpiperidin-1-Yl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B13979250.png)
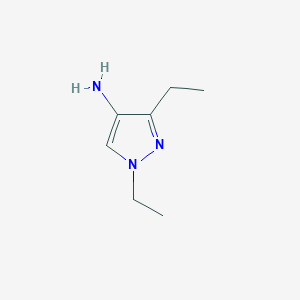
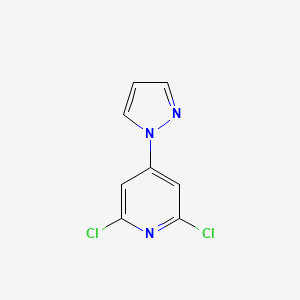
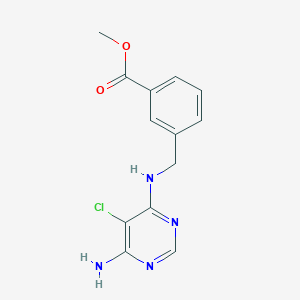
![3,9-Dioxabicyclo[6.1.0]nonane](/img/structure/B13979265.png)


